

ATTO 565 biotin spectral properties and characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 565 biotin

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ATTO 565 Biotin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties and characteristics of **ATTO 565 biotin**. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize fluorescence-based applications. This guide summarizes key quantitative data, outlines detailed experimental methodologies, and provides visual representations of experimental workflows.

Core Spectral Properties and Characteristics

ATTO 565 is a fluorescent label belonging to the rhodamine class of dyes.^[1] It is known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^[1] ^[2] These characteristics make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^[1]^[2] The dye is moderately hydrophilic and is most efficiently excited in the 545 - 575 nm range.^[1]^[2] As supplied, ATTO 565 consists of a mixture of two isomers with virtually identical absorption and fluorescence properties.^[1]^[2]

Quantitative Spectral Data

The following table summarizes the key spectral and photophysical properties of **ATTO 565 biotin** in aqueous solution.

Property	Value	Reference
Maximum Excitation Wavelength (λ_{ex})	564 nm	[1][3][4]
Maximum Emission Wavelength (λ_{em})	590 nm	[1][3][4][5]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1][4]
Fluorescence Quantum Yield (η_{fl})	90%	[1][4]
Fluorescence Lifetime (τ_{fl})	4.0 ns	[1][4]
Correction Factor (CF260)	0.27	[1][4]
Correction Factor (CF280)	0.12	[1][4]
Molecular Weight (MW)	921.50 g/mol	[5]

Experimental Protocols

ATTO 565 biotin is a versatile reagent that can be employed in a variety of experimental contexts that utilize the high-affinity interaction between biotin and streptavidin. Below are generalized yet detailed protocols for common applications.

Indirect Immunofluorescence (IIF) Staining

This protocol outlines the use of **ATTO 565 biotin** for the detection of a target antigen in fixed cells via a biotinylated secondary antibody and a fluorescently labeled streptavidin.

Materials:

- Cells cultured on coverslips
- Phosphate-Buffered Saline (PBS)

- Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA or 3% normal goat serum in PBS)
- Primary Antibody (specific to the target antigen)
- Biotinylated Secondary Antibody (recognizes the primary antibody)
- Streptavidin conjugated to a fluorescent dye (if not using **ATTO 565 biotin** directly)
- **ATTO 565 biotin** (for binding to unlabeled streptavidin or as part of a pre-formed complex)
- Mounting Medium with DAPI

Procedure:

- Cell Fixation: Fix cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 15-30 minutes at room temperature.
- Blocking: Incubate the cells with Blocking Buffer for 20-60 minutes at room temperature to reduce non-specific antibody binding.
- Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Incubate the cells with the biotinylated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.

- **Streptavidin-ATTO 565 Biotin Incubation:** Incubate the cells with streptavidin conjugated to ATTO 565, or with a solution of **ATTO 565 biotin** followed by streptavidin, for 30-60 minutes at room temperature, protected from light. A typical concentration for fluorescently labeled streptavidin is 1-10 µg/ml.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Counterstaining and Mounting:** Mount the coverslips on microscope slides using a mounting medium containing DAPI to stain the nuclei.
- **Imaging:** Visualize the fluorescent signal using a fluorescence microscope with appropriate filters for ATTO 565 (Excitation/Emission ~564/590 nm) and DAPI.

Flow Cytometry Staining

This protocol describes the staining of cell surface antigens for analysis by flow cytometry using a biotinylated primary antibody and ATTO 565-labeled streptavidin.

Materials:

- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 0.5% BSA and 0.1% sodium azide)
- Biotinylated Primary Antibody
- Streptavidin-ATTO 565 conjugate
- FACS tubes

Procedure:

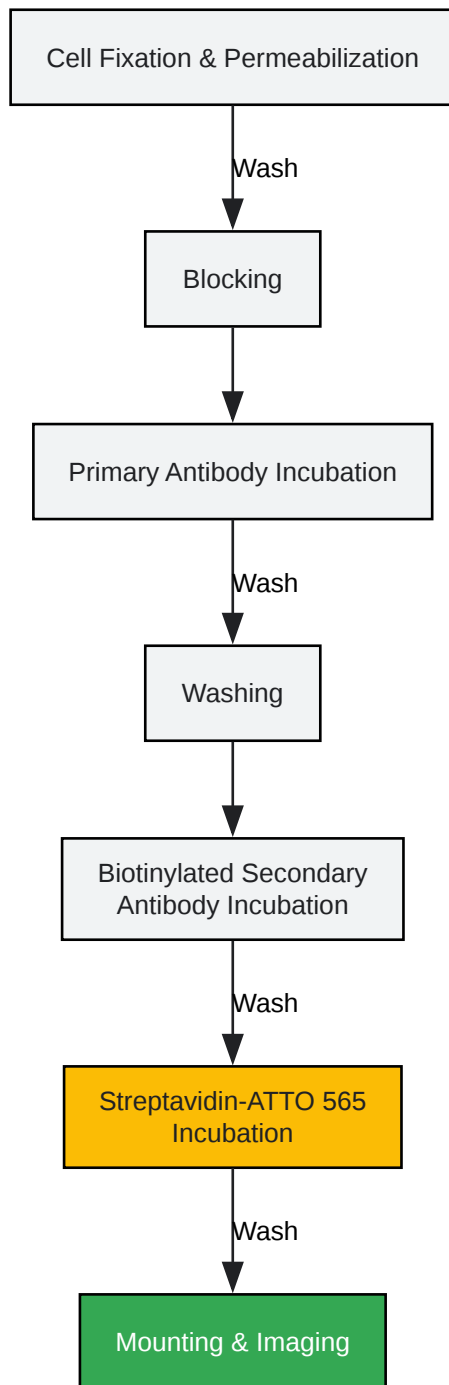
- **Cell Preparation:** Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of approximately 1×10^7 cells/mL.
- **Blocking (Optional):** To block Fc receptors, incubate the cells with 5% heat-inactivated normal serum from the same species as the secondary antibody for 15-30 minutes on ice.

- **Primary Antibody Incubation:** Add the biotinylated primary antibody at the predetermined optimal concentration. Incubate for 30 minutes on ice in the dark.
- **Washing:** Wash the cells twice by adding 2-3 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
- **Streptavidin-ATTO 565 Incubation:** Resuspend the cell pellet in the Flow Cytometry Staining Buffer containing the Streptavidin-ATTO 565 conjugate at its optimal dilution. Incubate for 30 minutes on ice in the dark.
- **Washing:** Perform two washes as described in step 4.
- **Resuspension:** Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
- **Analysis:** Analyze the stained cells on a flow cytometer equipped with a laser and detectors suitable for ATTO 565 excitation and emission.

Visualizing Experimental Workflows

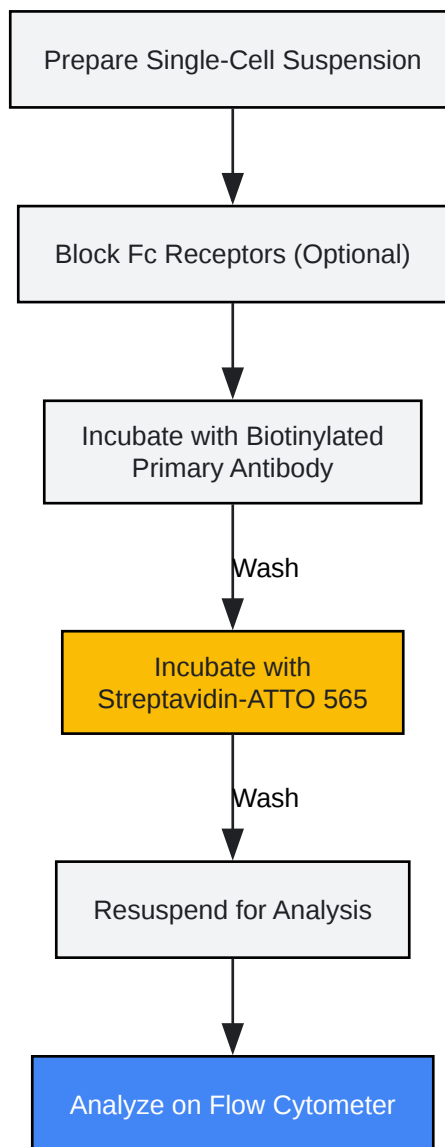
The following diagrams illustrate the logical steps involved in common experimental procedures utilizing **ATTO 565 biotin**.

Indirect Immunofluorescence Workflow

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Caption: A diagram illustrating the sequential steps of an indirect immunofluorescence protocol.

Flow Cytometry Staining Workflow



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Caption: A flowchart depicting the workflow for cell surface staining for flow cytometry analysis.

Signaling Pathway Considerations

It is important to note that **ATTO 565 biotin** itself is not a component of any biological signaling pathway. Instead, it is a tool used to visualize and detect molecules that are part of these

pathways. For instance, by labeling an antibody against a specific phosphorylated receptor, **ATTO 565 biotin** can be used to study the activation of a signaling cascade upon ligand binding. The strong and stable fluorescence of ATTO 565 makes it an excellent choice for such sensitive detection applications.[1][6] The biotin-streptavidin system, which **ATTO 565 biotin** is a part of, is a powerful tool for amplifying signals in these contexts.[6]

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- To cite this document: BenchChem. [ATTO 565 biotin spectral properties and characteristics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15553419#atto-565-biotin-spectral-properties-and-characteristics]

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